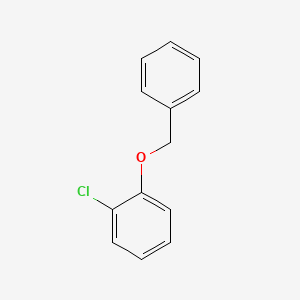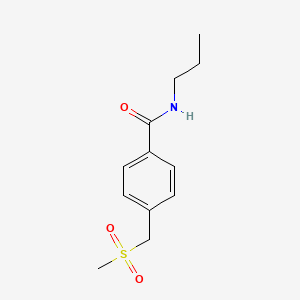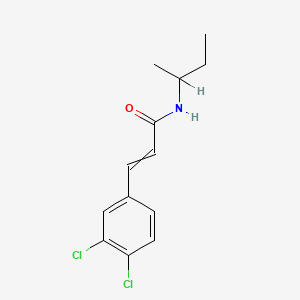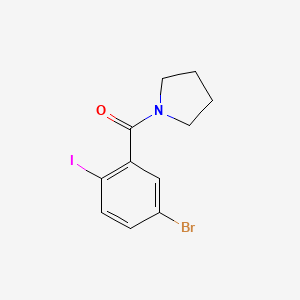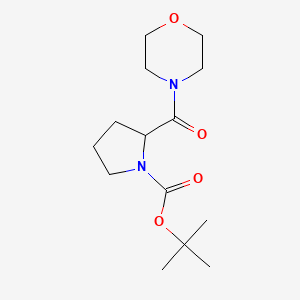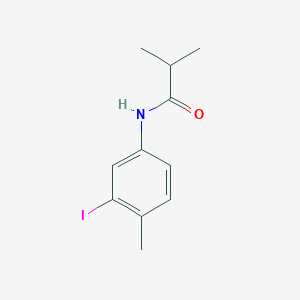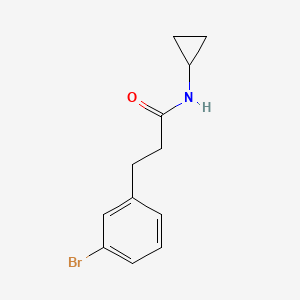![molecular formula C5H13NO3 B7891668 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-](/img/structure/B7891668.png)
1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-
描述
1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-: is a chemical compound with the molecular formula C5H13NO3 . It is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a 2-hydroxyethylamino group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- typically involves the reaction of 1,2-propanediol with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- involves large-scale reactors and continuous flow processes. The raw materials, 1,2-propanediol and 2-aminoethanol, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified through distillation or crystallization to remove any impurities and obtain the final compound in its pure form.
化学反应分析
Types of Reactions: 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, surfactants, and other specialty chemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is employed in the synthesis of bioconjugates and as a linker in the preparation of drug delivery systems.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. It is used in the synthesis of active pharmaceutical ingredients (APIs) and as a stabilizer in drug formulations.
Industry: In industrial applications, 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- is used as a component in the production of coatings, adhesives, and lubricants. It is also employed in the manufacture of personal care products, such as shampoos and lotions.
作用机制
The mechanism of action of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. The hydroxyl and amino groups in the compound play a crucial role in its interactions with biological molecules, making it a valuable tool in biochemical research.
相似化合物的比较
2-Amino-2-(hydroxymethyl)-1,3-propanediol:
3-Amino-1,2-propanediol: This compound is similar in structure but lacks the 2-hydroxyethyl group. It is used in the synthesis of various organic compounds.
2-Amino-1,3-propanediol: This compound is used as a building block in the synthesis of polymers and other specialty chemicals.
Uniqueness: 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its versatility in various applications make it a valuable compound in scientific research and industrial processes.
属性
IUPAC Name |
3-(2-hydroxyethylamino)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c7-2-1-6-3-5(9)4-8/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMIBBXCJKNKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270779 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-81-6 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
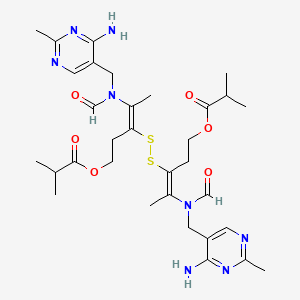
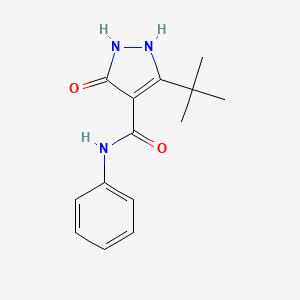
![Methyl 3-[(propan-2-yl)sulfamoyl]benzoate](/img/structure/B7891587.png)
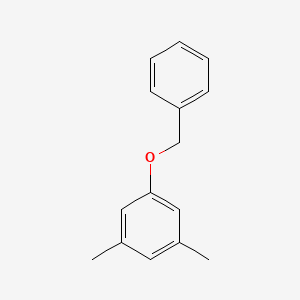
![5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B7891604.png)

